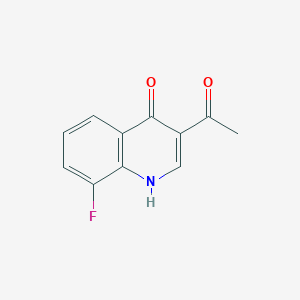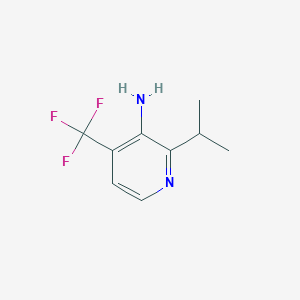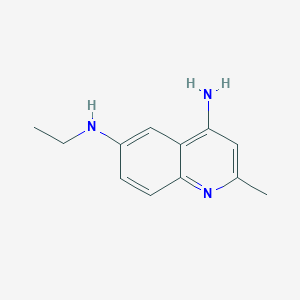
4-Amino-6-ethylaminoquinaldine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Ethyl-2-methylquinoline-4,6-diamine is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl and methyl groups, as well as two amino groups at positions 4 and 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Ethyl-2-methylquinoline-4,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and ethylamine.
Alkylation: The first step involves the alkylation of 2-methylquinoline with ethylamine under basic conditions to introduce the ethyl group at the N6 position.
Amination: The next step involves the introduction of amino groups at positions 4 and 6. This can be achieved through a series of reactions involving nitration, reduction, and subsequent amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain N6-Ethyl-2-methylquinoline-4,6-diamine in high purity.
Industrial Production Methods
Industrial production of N6-Ethyl-2-methylquinoline-4,6-diamine may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N6-Ethyl-2-methylquinoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Applications De Recherche Scientifique
N6-Ethyl-2-methylquinoline-4,6-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N6-Ethyl-2-methylquinoline-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of N6-Ethyl-2-methylquinoline-4,6-diamine, known for its biological activities.
N6- [2- [ [4- (diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine: A structurally similar compound with different substituents, used in various research applications.
Quinoxaline Derivatives: Compounds with similar heterocyclic structures, known for their antimicrobial and anticancer properties.
Uniqueness
N6-Ethyl-2-methylquinoline-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
858451-60-2 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
6-N-ethyl-2-methylquinoline-4,6-diamine |
InChI |
InChI=1S/C12H15N3/c1-3-14-9-4-5-12-10(7-9)11(13)6-8(2)15-12/h4-7,14H,3H2,1-2H3,(H2,13,15) |
Clé InChI |
FZKWEVUGZMVLEV-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C(N=C2C=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


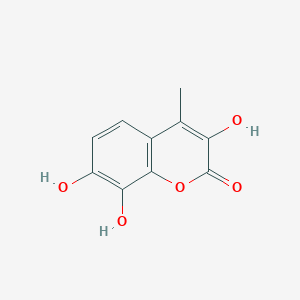
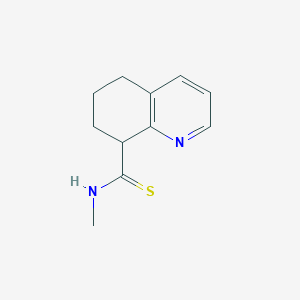

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)


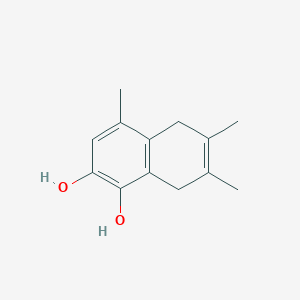

![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)

